2,3-dihydro-1H-inden-4-amine
Overview
Description
2,3-Dihydro-1H-inden-4-amine is an organic compound with the molecular formula C₉H₁₁N It belongs to the class of indane derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Mechanism of Action
Target of Action
2,3-Dihydro-1H-inden-4-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment . In a recent study, it was found that a similar compound, 2,3-dihydro-1H-inden-1-one, acted as a dual inhibitor of PDE4 and AChE , which are known to improve cognitive and memory functions .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, when acting as a PDE4/AChE inhibitor, it shows satisfactory inhibitory activity and selectivity . This interaction leads to an improvement in cognitive and memory functions, making it a potential therapeutic agent for Alzheimer’s disease .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have good bioavailability
Result of Action
It has been suggested that similar compounds can protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Action Environment
Like other indole derivatives, it is likely that factors such as ph, temperature, and the presence of other molecules could influence its action .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1H-inden-4-amine, have diverse biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Related compounds have been shown to have significant impacts on cellular processes. For example, indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, suggesting that this compound may have similar properties .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 270.3±29.0 °C and a density of 1.10±0.1 g/cm3 .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. Indole derivatives are known to be involved in a variety of metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-4-amine typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 4-indanone using a palladium catalyst under hydrogen gas. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with palladium or platinum catalysts to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and hydrogen flow rates.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated indane derivatives.
Scientific Research Applications
2,3-Dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Indan-2-amine: Another indane derivative with similar structural features but different substitution patterns.
2-Aminoindane: A closely related compound with potential psychoactive properties.
Uniqueness: 2,3-Dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJLDXSGNEJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185975 | |
Record name | Indan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32202-61-2 | |
Record name | 4-Aminoindane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32202-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032202612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Indanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOINDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLG4R478F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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